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Foundational

5-Carboxynaphthofluorescein chemical structure and properties

An In-Depth Technical Guide to 5-Carboxynaphthofluorescein for Advanced Research Applications This guide provides a comprehensive technical overview of 5-Carboxynaphthofluorescein (CNF), a vital fluorescent probe for res...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Carboxynaphthofluorescein for Advanced Research Applications

This guide provides a comprehensive technical overview of 5-Carboxynaphthofluorescein (CNF), a vital fluorescent probe for researchers, scientists, and professionals in drug development. Designed to bridge the gap between theoretical knowledge and practical application, this document delves into the core chemical properties, synthesis, and advanced applications of CNF, with a focus on providing actionable insights and robust protocols.

Introduction: Understanding 5-Carboxynaphthofluorescein

5-Carboxynaphthofluorescein is a synthetic, pH-dependent fluorophore that belongs to the xanthene class of dyes.[1] Its structure is a derivative of fluorescein, featuring an additional fused naphthyl ring system. This extension of the chromophore results in a significant red-shift in its spectral properties compared to traditional fluorescein-based dyes. The molecule is typically supplied as a mixture of two regioisomers, 5-Carboxynaphthofluorescein and 6-Carboxynaphthofluorescein, which are challenging to separate and are often used as a mixture in most applications.[2] The presence of a carboxylic acid group provides a convenient handle for conjugation to biomolecules, such as proteins and peptides, making it a versatile tool in biological research.[3]

Chemical Structure and Core Identifiers

The fundamental identity of 5-Carboxynaphthofluorescein is defined by its chemical structure and associated identifiers.

Chemical Structure:

Caption: Chemical structure of 5-Carboxynaphthofluorescein.

Physicochemical and Spectroscopic Properties

The utility of 5-Carboxynaphthofluorescein in various applications is dictated by its distinct physicochemical and spectroscopic characteristics. A summary of these key properties is presented below.

PropertyValueSource(s)
CAS Number 128724-35-6
Molecular Formula C₂₉H₁₆O₇
Molecular Weight 476.43 g/mol
Appearance Deep blue to deep violet powder[4]
Solubility Soluble in DMSO and methanol[4]
pKa 7.6
Excitation Maximum (Acidic/Neutral) ~512 nm[4]
Emission Maximum (Acidic/Neutral) ~567 nm[4]
Excitation Maximum (Basic, pH 9) ~598 nm[4]
Emission Maximum (Basic, pH 9) ~668 nm[4]
Quantum Yield (Φ) 0.05[5]
Extinction Coefficient (ε) Data not readily available for CNF. For the related 5(6)-Carboxyfluorescein, ε is ≥72,000 L·mol⁻¹·cm⁻¹ at ~492 nm in 0.01N NaOH.[6]

Synthesis and Purification

The synthesis of 5(6)-carboxynaphthofluorescein generally follows the principles of xanthene dye synthesis, which involves the acid-catalyzed condensation of a substituted phthalic anhydride with a resorcinol derivative.[2][7][8] While a detailed, step-by-step protocol for the large-scale synthesis of CNF is not widely published, the general approach can be inferred from the synthesis of related compounds like carboxyfluorescein.[8]

The process typically involves the reaction of trimellitic anhydride with a naphthol-resorcinol derivative in the presence of a dehydrating agent and catalyst, such as methanesulfonic acid.[8] This reaction results in a mixture of the 5- and 6-carboxy isomers.

Purification of the isomeric mixture is notoriously challenging. While preparative high-performance liquid chromatography (HPLC) can be employed for separation, it is often not practical for large-scale production.[8] Fractional crystallization has been reported as a method to separate the isomers of the closely related carboxyfluorescein, and a similar approach could potentially be adapted for carboxynaphthofluorescein.[8] For most research applications, the isomeric mixture is used directly.

Applications in Research and Drug Development

The unique pH-dependent fluorescence of 5-Carboxynaphthofluorescein makes it a valuable tool in several areas of scientific research.

Intracellular pH Measurement

One of the primary applications of CNF is the measurement of intracellular pH.[9] The dye's fluorescence intensity and spectral characteristics are sensitive to pH changes within the physiological range, making it suitable for monitoring cellular processes that involve pH fluctuations, such as apoptosis, ion channel activity, and cellular metabolism.[9][10]

Covalent Labeling and Conjugation

The carboxylic acid group on the CNF molecule can be activated to form an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and other biomolecules to form stable amide bonds.[11] This allows for the covalent labeling of antibodies, peptides, and other targeting moieties for use in fluorescence microscopy, flow cytometry, and immunoassays.

Fluorescence-Based Assays

CNF can be employed in the development of fluorescence-based assays for various targets. For instance, it can be used to design pH-sensitive probes for enzyme activity or to study protein-protein interactions where a pH change is a part of the signaling cascade.

Experimental Protocol: Intracellular pH Measurement

The following is a representative protocol for measuring intracellular pH using a carboxy-xanthene dye, adapted from established methods for the similar pH indicator BCECF.[12][13][14] This protocol provides a framework that should be optimized for specific cell types and experimental conditions.

Reagent Preparation
  • CNF Stock Solution: Prepare a 1-5 mM stock solution of 5-Carboxynaphthofluorescein in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

  • Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, supplemented with 20 mM HEPES, pH 7.4.

  • Calibration Buffers: Prepare a series of calibration buffers with known pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) using a buffer system such as MES, MOPS, and HEPES to cover the desired range.

  • Nigericin Stock Solution: Prepare a 10 mM stock solution of nigericin in ethanol. Nigericin is an ionophore used to equilibrate intracellular and extracellular pH for calibration.

Cell Loading Procedure
  • Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dishes or microplates).

  • Remove the culture medium and wash the cells once with the loading buffer.

  • Prepare the CNF loading solution by diluting the CNF stock solution into the loading buffer to a final concentration of 1-5 µM.

  • Incubate the cells with the CNF loading solution at 37°C for 30-60 minutes.

  • After incubation, wash the cells two to three times with the loading buffer to remove any extracellular dye.

Fluorescence Imaging and Ratiometric Analysis
  • Mount the cells on a fluorescence microscope equipped with appropriate filter sets for dual-excitation or dual-emission ratiometric imaging.

  • Acquire fluorescence images at the two different excitation or emission wavelengths corresponding to the pH-sensitive and isosbestic points of CNF.

  • For calibration, at the end of the experiment, incubate the cells with the calibration buffers containing 10 µM nigericin for 5-10 minutes to equilibrate the intracellular and extracellular pH.

  • Acquire fluorescence images for each calibration buffer.

  • Calculate the ratio of the fluorescence intensities (e.g., Emission at 668 nm / Emission at 567 nm) for each experimental condition and for the calibration points.

  • Generate a calibration curve by plotting the fluorescence ratio against the corresponding pH of the calibration buffers.

  • Determine the intracellular pH of the experimental samples by interpolating their fluorescence ratios on the calibration curve.

G cluster_0 Preparation cluster_1 Cell Loading cluster_2 Imaging & Analysis A Prepare CNF Stock Solution E Incubate with CNF A->E B Prepare Loading & Calibration Buffers D Wash Cells B->D H Perform In Situ Calibration B->H C Culture Cells C->D D->E F Wash to Remove Extracellular Dye E->F G Acquire Ratiometric Images F->G G->H I Calculate Fluorescence Ratios H->I J Generate Calibration Curve I->J K Determine Intracellular pH J->K

Caption: Workflow for intracellular pH measurement using 5-Carboxynaphthofluorescein.

Safety and Handling

5-Carboxynaphthofluorescein should be handled with standard laboratory safety precautions.[15] It is supplied as a solid powder and may cause respiratory tract, eye, and skin irritation.[15] It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound.[15] Work in a well-ventilated area or under a chemical fume hood.[15] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

5-Carboxynaphthofluorescein is a powerful and versatile fluorescent probe with significant utility in cell biology and drug discovery. Its red-shifted spectral properties and pronounced pH sensitivity make it an excellent choice for a range of applications, most notably the measurement of intracellular pH. By understanding its fundamental properties and employing robust experimental protocols, researchers can effectively leverage CNF to gain deeper insights into complex biological systems.

References

  • ResearchGate. (n.d.). Chemical structure of 5(6)-carboxyfluorescein (CF) and 5(6)-carboxynaphthofluorescein (CNF). Retrieved from [Link]

  • PubMed. (2009, September 15). Direct pH measurements by using subcellular targeting of 5(and 6-) carboxyseminaphthorhodafluor in mammalian cells. Retrieved from [Link]

  • Bio-Rad. (n.d.). New! BCECF pH Indicator for Measuring Intracellular pH. Retrieved from [Link]

  • Molecular Devices. (n.d.). Measuring Intracellular pH With the FLIPR I and FLIPR Fluorometric Imaging Plate Reader Systems. Retrieved from [Link]

  • Supporting Information. (n.d.). Site-specific, Reversible and Fluorescent Immobilization of Proteins on CrAsH-modified surfaces. Retrieved from [Link]

  • International Scientific Organization. (n.d.). A review of synthesis of fluorescein based advanced materials. Retrieved from [Link]

  • Stratech. (n.d.). Intracellular pH. Retrieved from [Link]

  • PubChem. (n.d.). 5(6)-Carboxynaphthofluorescein N-Succinimidyl ester. Retrieved from [Link]

  • AAPPTec. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

  • ACS Publications. (2011, December 12). Dichloro-2′,7′-dimethoxy-5(6)-carboxyfluorescein (JOE): Synthesis and Spectral Properties of Oligonucleotide Conjugates. Retrieved from [Link]

  • Loschmidt Laboratories. (n.d.). Conjugation of 5(6)-carboxyfluorescein and 5(6). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Facile Large-Scale Synthesis of 5- and 6-Carboxyfluoresceins: Application for the Preparation of New Fluorescent Dyes. Retrieved from [Link]

  • Organic Chemistry. (2004, March 2). Preparation of 5- and 6-Carboxyfluorescein. Retrieved from [Link]

  • MDPI. (2018, June 30). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Retrieved from [Link]

  • Semantic Scholar. (2018, June 30). [PDF] Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Retrieved from [Link]

Sources

Exploratory

Technical Guide: pH Sensing with 5-Carboxynaphthofluorescein (5-CNF)

Topic: 5-Carboxynaphthofluorescein Mechanism of pH Sensing Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 5-Carboxynaphthofluorescein (5-CNF) is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Carboxynaphthofluorescein Mechanism of pH Sensing Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

5-Carboxynaphthofluorescein (5-CNF) is a long-wavelength, ratiometric fluorescent probe engineered for pH sensing in near-neutral to moderately alkaline physiological environments (pH 7.0–9.0). Unlike its analogue BCECF, which is optimized for cytosolic pH (~6.8–7.0), 5-CNF possesses a higher pKa (~7.6–8.0) and red-shifted spectral properties.[1][2][3] These characteristics make it the superior choice for monitoring alkaline compartments (e.g., mitochondria matrix) or cytosolic alkalinization events while minimizing autofluorescence interference.

This guide details the physicochemical mechanism of 5-CNF sensing, its spectral behavior under ionization, and a validated protocol for intracellular calibration.

Chemical Basis of Sensing

Structural Mechanism

The sensing capability of 5-CNF is derived from the ionization of the phenolic hydroxyl group on its naphthofluorescein core.

  • The Core: 5-CNF replaces the benzene rings of the standard fluorescein xanthene structure with naphthalene rings. This extended

    
    -conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift in both excitation and emission spectra compared to fluorescein.
    
  • The Switch: The mechanism is an Ionization-Dependent Intramolecular Charge Transfer (ICT) .

    • Acidic State (Protonated): The phenolic group is protonated (-OH). The fluorescence is weaker and blue-shifted (Ex ~512 nm / Em ~567 nm).[1]

    • Alkaline State (Deprotonated): As pH increases, the phenol deprotonates to a phenolate anion (-O⁻). This increases electron donation into the conjugated system, stabilizing the excited state and causing a significant red shift (Ex ~600 nm / Em ~670 nm) with a concomitant increase in quantum yield.

Protonation Equilibrium Diagram

The following diagram illustrates the equilibrium states governing the spectral shift.

Protonation_Mechanism Acidic Protonated Form (Monoanion) Low pH (< 7.0) Ex: 512nm | Em: 567nm Basic Deprotonated Form (Dianion) High pH (> 8.0) Ex: 598nm | Em: 668nm Acidic->Basic  pKa ~7.6   (-H+) Basic->Acidic (+H+) Proton H+

Figure 1: The protonation equilibrium of 5-CNF. The transition from the protonated monoanion to the deprotonated dianion drives the spectral red-shift.

Spectral Properties & Ratiometric Strategy

5-CNF is unique among xanthene dyes because it allows for dual-excitation/dual-emission ratiometric sensing . This self-referencing method cancels out artifacts caused by dye leakage, photobleaching, or uneven loading.

Quantitative Spectral Data
ParameterProtonated (Acidic)Deprotonated (Alkaline)
Dominant pH Range < 7.0> 8.0
Excitation Max (

)
512 nm598 nm
Emission Max (

)
567 nm668 nm
Quantum Yield ModerateHigh
pKa ~7.6 (Environment dependent)
Ratiometric Configuration

Researchers should utilize the shift in excitation or emission to establish a ratio (


).
  • Excitation Ratio Mode (Preferred): Fix emission collection at 670 nm . Excite sequentially at 600 nm (pH sensitive) and 512 nm (isosbestic/pH insensitive reference).

    • Why: Excitation ratiometry is generally faster on filter-wheel microscopes and provides robust signal separation.

Experimental Protocol: Intracellular pH Measurement

Dye Loading (AM Ester)

The acetoxymethyl (AM) ester form (5-CNF-AM) is non-fluorescent and cell-permeable. Once inside, intracellular esterases cleave the AM groups, trapping the charged, fluorescent 5-CNF probe within the cytosol.

Protocol:

  • Preparation: Dissolve 5-CNF-AM in anhydrous DMSO to create a 1–5 mM stock solution.

  • Loading: Dilute stock into serum-free loading buffer (e.g., HBSS) to a final concentration of 1–5 µM.

    • Critical: Avoid serum during loading as esterases in serum will cleave the probe extracellularly.

  • Incubation: Incubate cells for 30–60 minutes at 37°C.

  • Wash: Wash cells 3× with probe-free buffer to remove extracellular dye.

  • Recovery: Incubate for 20 minutes in complete medium to allow full hydrolysis of AM esters before imaging.

In Situ Calibration (Nigericin Clamp)

To convert fluorescence ratios into absolute pH values, you must perform an in situ calibration at the end of the experiment. This method equilibrates intracellular pH (


) with extracellular pH (

).

Reagents:

  • Nigericin (10 µM): A

    
     ionophore that equalizes the gradient.
    
  • Valinomycin (10 µM): (Optional) A

    
     ionophore to prevent hyperpolarization.
    
  • High

    
     Buffers:  A series of buffers (pH 6.5, 7.0, 7.5, 8.0, 8.5) containing 135 mM 
    
    
    
    (replacing
    
    
    ) to mimic intracellular potassium levels.

Workflow Diagram:

Calibration_Workflow Start Live Cell Imaging (Acquire Experimental Data) Wash Wash Cells (Remove Extracellular Media) Start->Wash Clamp1 Add Calibration Buffer 1 (High K+ + Nigericin, pH 6.5) Wash->Clamp1 Measure1 Measure Ratio (R1) Clamp1->Measure1 Clamp2 Add Calibration Buffer 2 (High K+ + Nigericin, pH 7.5) Measure1->Clamp2 Measure2 Measure Ratio (R2) Clamp2->Measure2 Curve Fit to Sigmoidal Curve Determine pKa & Dynamic Range Measure2->Curve

Figure 2: The Nigericin/High K+ clamp calibration workflow for converting fluorescence ratios to absolute pH.

Data Analysis

Fit the calibration data to the modified Henderson-Hasselbalch equation:



  • 
    : Measured fluorescence ratio.
    
  • 
    : Ratios at fully alkaline/acidic endpoints.
    
  • 
    : Fluorescence intensity at the isosbestic/denominator wavelength in acidic vs basic conditions.
    

Troubleshooting & Limitations

IssueCauseSolution
Dye Leakage 5-CNF is less polar than sulfonated dyes.Perform experiments at 25°C-30°C instead of 37°C to slow anion transport. Use Probenecid (2.5 mM) to inhibit anion transporters.
Weak Signal Incomplete AM hydrolysis.Increase post-wash recovery time. Ensure stock DMSO is anhydrous.
Spectral Overlap Autofluorescence or drug interference.5-CNF is red-shifted, which naturally reduces overlap, but always run a "cells only" (no dye) control to subtract background.

References

  • Molecular Probes. (2011). Probes Useful at Near-Neutral pH—Section 20.2. Thermo Fisher Scientific. Link

  • Han, J., & Burgess, K. (2010). Fluorescent Indicators for Intracellular pH.[3][4][5][6][][8][9] Chemical Reviews, 110(5), 2709–2728. Link

  • Abcam. (n.d.). 5(6)-Carboxynaphthofluorescein (CAS 128724-35-6) Product Sheet.[1]Link

  • AAT Bioquest. (n.d.). Intracellular pH Measurement with Dual Excitation Fluorescence Sensor.[4]Link

  • Thomas, J. A., et al. (1979). Intracellular pH measurements in Ehrlich ascites tumor cells utilizing spectroscopic probes generated in situ. Biochemistry, 18(11), 2210–2218. Link

Sources

Foundational

The Discovery and Evolution of Naphthofluorescein Dyes: A Technical Guide

Introduction Naphthofluorescein dyes represent a significant advancement in the field of fluorescent probes, extending the utility of the foundational fluorescein structure into the longer wavelength, near-infrared (NIR)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Naphthofluorescein dyes represent a significant advancement in the field of fluorescent probes, extending the utility of the foundational fluorescein structure into the longer wavelength, near-infrared (NIR) region of the electromagnetic spectrum. This extension is not merely an incremental improvement but a critical development that has opened new frontiers in biological imaging and sensing. By overcoming the limitations of shorter-wavelength fluorophores, such as cellular autofluorescence and limited tissue penetration, naphthofluoresceins have become indispensable tools for researchers in cellular biology, diagnostics, and drug development. This guide provides an in-depth exploration of the discovery, history, chemical synthesis, unique photophysical properties, and diverse applications of this important class of dyes.

A Legacy of Color: The Historical Journey from Fluorescein

The story of naphthofluorescein is intrinsically linked to its progenitor, fluorescein. In 1871, the German chemist Adolf von Baeyer synthesized fluorescein by condensing phthalic anhydride with resorcinol, creating a vibrant dye that exhibited intense green fluorescence in alkaline solutions[1][2][3]. This discovery laid the groundwork for the entire class of xanthene dyes[2][4]. For decades, fluorescein and its derivatives, such as eosin and rhodamines, dominated the landscape of fluorescent dyes[1][2][5].

The drive to develop fluorophores with longer excitation and emission wavelengths was a response to the inherent challenges of biological imaging. Cellular components often exhibit autofluorescence in the blue and green regions of the spectrum, creating a noisy background that can obscure the signal from a fluorescent probe[6]. Furthermore, longer wavelength light penetrates deeper into biological tissues, enabling more effective in-vivo imaging[6]. This need for red-shifted dyes prompted chemists to explore modifications to the fluorescein scaffold.

The logical progression was to extend the π-conjugated system of the xanthene core, a strategy known as benzannulation[7]. By fusing additional benzene rings to the fluorescein structure, the energy difference between the ground and excited states is lowered, resulting in a bathochromic (red) shift in both absorption and emission spectra. While the precise first synthesis of a naphthofluorescein is not attributed to a single "eureka" moment, the systematic investigation and popularization of this class of dyes, particularly the asymmetrically benzannulated seminaphthofluoresceins (SNAFLs), are credited to the work of Molecular Probes (now part of Thermo Fisher Scientific) in 1990[7]. This marked a pivotal point in the history of fluorescent probes, making these long-wavelength dyes widely accessible to the scientific community.

The Chemistry of Naphthofluoresceins: Synthesis and Structural Diversity

The primary and most versatile method for synthesizing naphthofluorescein and its derivatives is the Friedel-Crafts acylation reaction[6][8][9]. This electrophilic aromatic substitution reaction involves the condensation of an aroylbenzoic acid with a dihydroxynaphthalene in the presence of a strong acid catalyst, such as methanesulfonic acid[6].

The general synthetic scheme is as follows:

G cluster_reactants Reactants Aroylbenzoic_Acid Aroylbenzoic Acid Derivative Catalyst Strong Acid Catalyst (e.g., Methanesulfonic Acid) Aroylbenzoic_Acid->Catalyst + Dihydroxynaphthalene Dihydroxynaphthalene Dihydroxynaphthalene->Catalyst + Product Naphthofluorescein Derivative Catalyst->Product Friedel-Crafts Acylation

Figure 1: General synthetic scheme for naphthofluorescein dyes via Friedel-Crafts acylation.

The choice of the aroylbenzoic acid and dihydroxynaphthalene precursors allows for the synthesis of a wide array of naphthofluorescein derivatives with tailored properties. For instance, the use of different dihydroxynaphthalene isomers can alter the annulation pattern, which in turn influences the photophysical properties of the resulting dye[7]. Furthermore, functional groups can be introduced on either precursor to enable conjugation to biomolecules or to create sensors for specific analytes.

A key advantage of the aroylbenzoic acid route is its regioselectivity, allowing for the controlled synthesis of specific isomers[6]. This is a significant improvement over earlier methods that often produced complex mixtures of products.

Illuminating the Near-Infrared: Photophysical Properties

The defining characteristic of naphthofluorescein dyes is their long-wavelength absorption and emission, often extending into the near-infrared (NIR) region (>700 nm)[6][8]. This is a direct consequence of the extended π-conjugation from the additional naphthalene rings.

Another critical feature of many naphthofluorescein derivatives is their pH sensitivity. Similar to fluorescein, their fluorescence is highly dependent on the pH of the surrounding medium. In acidic conditions, the dye exists predominantly in a colorless, non-fluorescent lactone form. As the pH increases, the lactone ring opens to form the fluorescent quinonoid structure. This equilibrium is responsible for their utility as pH indicators.

G Lactone Lactone Form (Non-fluorescent) Quinonoid Quinonoid Form (Fluorescent) Lactone->Quinonoid Increase in pH

Figure 2: pH-dependent equilibrium of naphthofluorescein dyes.

The pKa of this transition can be tuned by chemical modifications to the dye structure. For example, the introduction of electron-withdrawing groups, such as fluorine atoms, can lower the pKa, making the dye more sensitive to pH changes in the physiological range[10].

The spectral properties of a representative naphthofluorescein dye are summarized in the table below:

PropertyValueConditions
Excitation Maximum (λex)~599 nmpH 9.0
Emission Maximum (λem)~674 nmpH 9.0
pKa~7.6Aqueous solution

Data compiled from multiple sources.

Applications in Research and Development

The unique properties of naphthofluorescein dyes have led to their widespread adoption in various scientific disciplines.

pH Sensing

Their inherent pH sensitivity makes them excellent fluorescent probes for measuring pH in a variety of contexts, from simple chemical titrations to complex intracellular environments[6][9]. The ability to ratiometrically measure fluorescence at two different wavelengths can provide a more accurate and robust determination of pH, as it is less susceptible to variations in dye concentration or excitation intensity.

Live-Cell Imaging

The near-infrared emission of naphthofluorescein dyes is particularly advantageous for live-cell imaging[6][9]. The reduced autofluorescence from cellular components in this spectral region leads to a significantly improved signal-to-noise ratio. Furthermore, the deeper tissue penetration of NIR light allows for the imaging of cells and tissues at greater depths. Diacetate derivatives of naphthofluorescein are often used for intracellular applications. These non-fluorescent precursors can readily cross cell membranes and are subsequently hydrolyzed by intracellular esterases to release the fluorescent dye, effectively trapping it within the cell[6][9].

Biosensors for Reactive Oxygen Species (ROS)

The naphthofluorescein scaffold has been cleverly adapted to create fluorescent probes for the detection of reactive oxygen species, such as hydrogen peroxide (H₂O₂). These probes typically incorporate a ROS-labile protecting group that quenches the fluorescence of the dye. In the presence of the target ROS, the protecting group is cleaved, leading to a "turn-on" fluorescent response.

Drug Discovery and Development

More recently, naphthofluorescein has been identified as an inhibitor of the interaction between hypoxia-inducible factor-1 (HIF-1) and Mint3, a protein involved in glycolysis in cancer cells and macrophages. This discovery highlights the potential of naphthofluorescein derivatives as therapeutic agents in oncology and inflammatory diseases.

Experimental Protocol: Synthesis of a Naphthofluorescein Derivative

The following is a representative protocol for the synthesis of a naphthofluorescein dye via the Friedel-Crafts acylation of an aroylbenzoic acid with a dihydroxynaphthalene.

Materials:

  • Appropriate aroylbenzoic acid derivative

  • 2,7-Dihydroxynaphthalene

  • Methanesulfonic acid

  • Anhydrous dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • To a solution of the aroylbenzoic acid derivative (1.0 eq) and 2,7-dihydroxynaphthalene (1.1 eq) in anhydrous dichloromethane, add methanesulfonic acid (10 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the desired naphthofluorescein derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Naphthofluorescein as a pH Indicator

This protocol describes the use of a synthesized naphthofluorescein dye to demonstrate its pH-dependent fluorescence.

Materials:

  • Stock solution of the naphthofluorescein derivative in DMSO (e.g., 1 mM)

  • A series of buffers with varying pH values (e.g., pH 4 to pH 10)

  • Fluorometer

  • Cuvettes

Procedure:

  • Prepare a series of solutions by diluting the naphthofluorescein stock solution to a final concentration of 1 µM in each of the different pH buffers.

  • For each solution, measure the fluorescence emission spectrum using an excitation wavelength appropriate for the dye (e.g., 590 nm).

  • Record the fluorescence intensity at the emission maximum for each pH value.

  • Plot the fluorescence intensity versus pH to generate a titration curve.

  • From the titration curve, determine the pKa of the dye, which is the pH at which the fluorescence intensity is half of the maximum.

Future Directions

The field of fluorescent probes is continually evolving, and naphthofluorescein dyes are at the forefront of this innovation. Future research will likely focus on the development of new derivatives with even longer emission wavelengths, improved quantum yields, and enhanced photostability. The design of novel naphthofluorescein-based sensors for a wider range of biological analytes and processes is also a promising area of investigation. Furthermore, the exploration of their therapeutic potential, as exemplified by their activity as HIF-1 inhibitors, opens up exciting new avenues for the application of these versatile molecules in medicine.

References

  • Azuma, E., Nakamura, N., Kuramochi, K., Sasamori, T., Tokitoh, N., Sagami, I., & Tsubaki, K. (2012). Exhaustive Syntheses of Naphthofluoresceins and Their Functions. The Journal of Organic Chemistry, 77(7), 3492–3500. [Link]

  • Exhaustive Syntheses of Naphthofluoresceins and Their Functions. (2012). ResearchGate. [Link]

  • Newsletter: History of fluorescent dyes. (2021). FluoroFinder. [Link]

  • Naik, V. (2025). A brief history of fluorescein. Hektoen International. [Link]

  • Xanthene Dyes. (n.d.). ResearchGate. [Link]

  • Exhaustive Syntheses of Naphthofluoresceins and Their Functions. (2012). datapdf.com. [Link]

  • Exhaustive Syntheses of Naphthofluoresceins and Their Functions. (2012). ACS Publications. [Link]

  • Adolf von Baeyer. (n.d.). Wikipedia. [Link]

  • Ewan's blog: 12 Chemicals of Christmas. (2017). Fluorescein: biology's guide dog. [Link]

  • The Near-Infrared-II Fluorophores and Advanced Microscopy Technologies Development and Application in Bioimaging. (2019). ACS Publications. [Link]

  • Exhaustive syntheses of naphthofluoresceins and their functions. (2012). PubMed. [Link]

  • Xanthene. (n.d.). Britannica. [Link]

  • NEAR-INFRARED DYES: Probe Development and Applications in Optical Molecular Imaging. (n.d.). PMC. [Link]

  • Development of fluorinated naphthofluoresceins for Cerenkov imaging. (2019). PMC. [Link]

  • Adolf von Baeyer – Facts. (n.d.). NobelPrize.org. [Link]

  • NIR Dyes for Bioimaging Applications. (n.d.). PDXScholar. [Link]

  • Quirks of dye nomenclature. 9. Fluorescein. (2025). ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: Utilizing 5-Carboxynaphthofluorescein (CNF) for Ratiometric and Intensity-Based pH Measurement in Fluorescence Microscopy

Introduction: The Role of pH in Cellular Physiology and Drug Development Intracellular pH (pHi) is a tightly regulated parameter critical for a multitude of cellular processes, including enzyme activity, cell proliferati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of pH in Cellular Physiology and Drug Development

Intracellular pH (pHi) is a tightly regulated parameter critical for a multitude of cellular processes, including enzyme activity, cell proliferation, apoptosis, ion transport, and signal transduction.[1] Deviations from the typical cytosolic pH range of 6.8-7.4 are associated with various pathological states and are often a consequence of drug action or cellular stress.[1][][3] Consequently, the accurate measurement of pHi in live cells is a cornerstone of biological research and a vital tool in drug discovery and development. 5-Carboxynaphthofluorescein (CNF) is a fluorescent dye that has emerged as a valuable probe for monitoring intracellular pH, particularly in alkaline environments.[4][5][6]

This guide provides an in-depth overview of the principles and methodologies for employing CNF in fluorescence microscopy setups. We will explore the unique spectral properties of CNF, provide detailed protocols for cell loading and calibration, and discuss best practices for data acquisition and analysis, empowering researchers to integrate this powerful tool into their workflows.

The Principle of CNF-Based pH Sensing

CNF's utility as a pH indicator stems from its pH-dependent photophysical properties. The molecule exists in equilibrium between protonated and deprotonated states, each with a distinct fluorescence excitation and emission spectrum. As the pH of the environment changes, the equilibrium shifts, leading to a predictable change in the observed fluorescence.

Specifically, CNF exhibits a significant spectral shift from shorter wavelengths in acidic or neutral conditions to longer, near-infrared (NIR) wavelengths in alkaline conditions.[5][7] The pKa of CNF is approximately 7.6, making it highly sensitive to pH changes around this value and particularly useful for studying cellular compartments or processes that involve alkalinization.[7][8]

Key Spectral Characteristics:

  • Acidic/Neutral pH: Excitation (λex) ~512 nm, Emission (λem) ~567 nm.[5][7][9]

  • Basic pH (pH > 9): Excitation (λex) ~598 nm, Emission (λem) ~668 nm.[5][7][8]

This dual-wavelength property allows for ratiometric imaging, a powerful technique that minimizes artifacts from variations in dye concentration, cell path length, and excitation source instability. However, due to the large shift and significant intensity change, it is also frequently used for intensity-based measurements where a change in pH is correlated with a change in fluorescence at a single wavelength.

G cluster_0 Low pH (Protonated State) cluster_1 High pH (Deprotonated State) Low_pH CNF-H+ Excitation_Low Excitation ~512 nm Low_pH->Excitation_Low Absorbs green light Equilibrium pKa ~ 7.6 Low_pH->Equilibrium Emission_Low Emission ~567 nm Excitation_Low->Emission_Low Emits yellow-green light High_pH CNF- Excitation_High Excitation ~598 nm High_pH->Excitation_High Absorbs orange-red light Emission_High Emission ~668 nm Excitation_High->Emission_High Emits red light Equilibrium->High_pH caption Mechanism of CNF pH-dependent fluorescence.

Caption: pH-dependent equilibrium and spectral shift of 5-Carboxynaphthofluorescein.

Experimental Design and Key Considerations

Probe Selection: When to Choose CNF

While probes like BCECF (pKa ~7.0) are ideal for monitoring pH within the typical cytosolic range, CNF's higher pKa of ~7.6 makes it the superior choice for applications involving pH shifts into the alkaline range (pH 7.0 to 9.0).[3][6][7][8] This includes studying phenomena such as:

  • Organellar pH in less acidic compartments.

  • Cellular responses leading to cytoplasmic alkalinization.

  • Activity of ion channels and transporters that export protons.[5][9]

Dye Formulation: Free Acid vs. Acetoxymethyl (AM) Ester

CNF, in its carboxylated "free acid" form, is negatively charged and membrane-impermeant. To facilitate loading into live cells, it is typically used as its acetoxymethyl (AM) ester derivative (CNF-AM). The lipophilic AM groups neutralize the negative charges, allowing the molecule to passively diffuse across the plasma membrane.[10] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, regenerating the charged, membrane-impermeant free acid form, which is effectively trapped in the cytoplasm.[10][11]

Instrumentation and Microscope Setup

A standard epifluorescence or confocal microscope equipped with appropriate filter sets is required.

ParameterRecommendation for Alkaline pH (Intensity Mode)Recommendation for Ratiometric Mode
Excitation Filter Bandpass filter centered around 590-600 nm (e.g., TRITC/Cy3.5 set)Filter 1: ~510 nm; Filter 2: ~595 nm
Dichroic Mirror Appropriate for chosen excitation/emission wavelengthsA dual-band or broadband dichroic
Emission Filter Longpass or bandpass filter centered around 660-680 nmFilter 1: ~570 nm; Filter 2: ~670 nm
Objective High numerical aperture (NA) oil or water immersion objective (e.g., 40x or 60x)High numerical aperture (NA) oil or water immersion objective (e.g., 40x or 60x)

Detailed Protocols

Protocol 1: Reagent Preparation
  • CNF-AM Stock Solution (1-5 mM):

    • Dissolve solid CNF-AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).

    • For example, dissolve 1 mg of CNF-AM (MW ~572.5 g/mol , check lot-specific value) in 349 µL of DMSO for a 5 mM stock.

    • Aliquot into small volumes (e.g., 10-20 µL) and store desiccated at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Pluronic™ F-127 Stock Solution (20% w/v):

    • Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the hydrophobic AM ester in aqueous loading buffer.[11][12]

    • Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. Gentle warming (up to 37°C) may be required.[12]

    • Store in small aliquots at room temperature, protected from light.

  • Physiological Buffer:

    • Use a buffered salt solution such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline, pH 7.2-7.4.

  • In Situ Calibration Buffers (High K+):

    • Prepare a series of buffers (e.g., 6-8 buffers spanning pH 6.0 to 8.5).

    • Base Buffer Composition: 130 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (for pH > 7.0) or 10 mM MES (for pH < 7.0).

    • Adjust each buffer to the desired pH value using 1 M KOH or 1 M HCl. Verify the final pH with a calibrated pH meter.

Protocol 2: Loading Adherent Cells with CNF-AM

This protocol is a general guideline and should be optimized for each cell type.

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips 24-48 hours prior to the experiment to achieve 70-90% confluency.

  • Prepare Loading Solution (Final CNF-AM concentration: 1-10 µM):

    • In a microcentrifuge tube, mix equal volumes of the CNF-AM stock solution and the 20% Pluronic F-127 stock solution. Vortex briefly.

    • Dilute this mixture into pre-warmed (37°C) physiological buffer to the final desired concentration. For example, to make 1 mL of 5 µM loading solution from a 5 mM stock, add 1 µL of the CNF-AM/Pluronic mixture to 1 mL of buffer. Vortex immediately to disperse the dye.

  • Cell Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with warm physiological buffer.

    • Add the freshly prepared loading solution to the cells, ensuring the cell monolayer is fully covered.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Wash:

    • Aspirate the loading solution.

    • Wash the cells 2-3 times with warm physiological buffer to remove any extracellular dye.

    • Add fresh physiological buffer to the cells.

  • De-esterification: Incubate the cells for an additional 20-30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases. The cells are now ready for imaging.

G start Plate cells on glass coverslips prep_load Prepare fresh CNF-AM loading solution start->prep_load wash1 Wash cells with warm buffer prep_load->wash1 add_load Add loading solution to cells wash1->add_load incubate Incubate 30-60 min at 37°C add_load->incubate wash2 Wash 2-3x to remove extracellular dye incubate->wash2 de_ester Incubate 20-30 min for de-esterification wash2->de_ester end Cells ready for imaging de_ester->end caption Workflow for loading adherent cells with CNF-AM.

Caption: Workflow for loading adherent cells with CNF-AM.

Protocol 3: In Situ Intracellular pH (pHi) Calibration

For quantitative pHi measurements, it is crucial to perform an in situ calibration for each experimental setup, as the dye's properties can be influenced by the intracellular environment.[10] The nigericin/high K+ method is the most common approach.[10] Nigericin is an ionophore that exchanges K+ for H+, and in the presence of high extracellular K+, it clamps the intracellular pH to the extracellular pH.

  • Load Cells: Load a set of coverslips with CNF-AM as described in Protocol 2.

  • Prepare Ionophore: Prepare a 10 mM stock solution of nigericin in ethanol or DMSO.

  • Equilibration and Imaging:

    • For each calibration point, replace the buffer on a loaded coverslip with one of the high K+ calibration buffers (e.g., pH 6.2).

    • Add nigericin to a final concentration of 10 µM.

    • Incubate for 5-10 minutes to allow for pH equilibration.

    • Place the dish on the microscope stage and acquire fluorescence images using a consistent imaging setting for all calibration points.

    • Repeat this process for each of the high K+ calibration buffers, proceeding from acidic to basic or vice-versa.

  • Data Analysis:

    • For each image, measure the average fluorescence intensity from several cells or regions of interest (ROIs), ensuring to subtract the background fluorescence.

    • Plot the average fluorescence intensity (or the ratio of intensities if using ratiometric imaging) against the corresponding pH of the calibration buffer.

    • Fit the data to a sigmoidal curve (e.g., the Henderson-Hasselbalch equation) to generate your calibration curve. This curve will be used to convert experimental fluorescence values into pHi.

Data Acquisition and Analysis

  • Baseline Measurement: After loading (Protocol 2), acquire baseline fluorescence images of your experimental cells in physiological buffer.

  • Experimental Manipulation: Add your compound of interest or apply the experimental stimulus.

  • Time-Lapse Imaging: Acquire images at regular intervals to monitor the change in fluorescence over time.

  • Quantification:

    • Define ROIs over individual cells or subcellular regions.

    • Measure the mean fluorescence intensity for each ROI at each time point, after subtracting background.

    • For ratiometric imaging, calculate the ratio of the fluorescence intensities from the two emission channels (e.g., F668nm / F567nm).

  • Conversion to pHi: Use the equation derived from your calibration curve (Protocol 3) to convert the measured fluorescence intensity or ratio values into absolute pHi values.

Troubleshooting and Best Practices

  • Low Signal/Poor Loading: Optimize loading concentration (1-10 µM), incubation time (30-90 min), or temperature. Ensure the CNF-AM and Pluronic F-127 stock solutions are anhydrous.

  • High Background: Ensure thorough washing after the loading step. Check for autofluorescence from your cells or medium before loading.

  • Phototoxicity/Photobleaching: Minimize light exposure by using the lowest possible excitation intensity and the shortest exposure time that provides an adequate signal-to-noise ratio. Use neutral density filters if necessary.

  • Dye Compartmentalization: In some cell types, AM esters can be sequestered into organelles. Visually inspect the fluorescence distribution; it should be diffuse and cytosolic.

Conclusion

5-Carboxynaphthofluorescein is a powerful fluorescent probe for measuring intracellular pH, offering distinct advantages for studying alkaline pH dynamics. By following the detailed protocols and considerations outlined in this guide, researchers in cell biology and drug development can confidently implement CNF-based imaging to gain critical insights into the complex role of pH regulation in health and disease.

References

  • Doležal, P., et al. (2012). Conjugation of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein with bovine serum albumin and their immobilization for optical pH sensing. Sensors and Actuators B: Chemical, 161(1), 547-556. Available at: [Link]

  • Thomas, J. A., et al. (1979). A rapid, easy, and accurate method for converting the fluorescence of BCECF to pH, as an alternative to the nigericin method. American Journal of Physiology-Cell Physiology, 274(4), C1013-C1021. Available at: [Link]

  • Loschmidt Laboratories. (n.d.). Conjugation of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein with bovine serum albumin and their immobilization for optical pH sensing. Retrieved from [Link]

  • ResearchGate. (n.d.). Photophysical properties. UV‐Vis spectra of (A) 5(6)‐carboxyfluorescein.... Retrieved from [Link]

  • Lin, H. Y., et al. (2002). A rapid method for measuring intracellular pH using BCECF-AM. Biotechnology and Bioengineering, 80(4), 454-460. Available at: [Link]

  • Molecular Devices. (n.d.). Measuring Intracellular pH With the FLIPR I and FLIPR Fluorometric Imaging Plate Reader Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of tested fluorescent pH indicators: 5(6)‐carboxynaphthofluorescein (CNF).... Retrieved from [Link]

  • Loschmidt Laboratories. (n.d.). Carboxyfluorescein and 5(6)-Carboxynaphthofluorescein with Bovine Serum Albumin and Their Immobilization for Optical pH Sensing - Supplementary Information. Retrieved from [Link]

  • SLS Ireland. (n.d.). 5(6)-Carboxynaphthofluorescein | 21932-25MG-F | SIGMA-ALDRICH. Retrieved from [Link]

  • Bio-Rad. (n.d.). New! BCECF pH Indicator for Measuring Intracellular pH. Retrieved from [Link]

  • ResearchGate. (n.d.). Conjugation of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein with bovine serum albumin and their immobilization for optical pH sensing. Retrieved from [Link]

  • Loschmidt Laboratories Protein Engineering Group. (n.d.). Conjugation of 5(6)-Carboxyfluorescein and 5(6)-Carboxynaphthofluorescein with Bovine Serum Albumin and Their Immobilization for Optical pH Sensing. Retrieved from [Link]

  • PubMed. (2023). Identification of 5-Carboxyfluorescein as a Probe Substrate of SLC46A3 and Its Application in a Fluorescence-Based In Vitro Assay Evaluating the Interaction with SLC46A3. Retrieved from [Link]

  • PubMed. (1990). A novel method for absolute calibration of intracellular pH indicators. Retrieved from [Link]

  • Open Research Online. (2013). Loading Fluorescent Ca2+ Indicators into Living Cells. Retrieved from [Link]

  • ResearchGate. (2017). In cellular uptake of 5-FAM (5-6 carboxyfluorescein) label N end of cell penetrating peptide. How prone to dissociation is the FAM label?. Retrieved from [Link]

Sources

Application

Application Note: Immobilization of 5-Carboxynaphthofluorescein (5-CNF) for Physiological pH Sensing

[1] Executive Summary & Scientific Rationale The development of optical pH sensors for physiological environments (pH 7.0–8.0) requires fluorophores that operate effectively within the "optical window" of biological tiss...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

The development of optical pH sensors for physiological environments (pH 7.0–8.0) requires fluorophores that operate effectively within the "optical window" of biological tissue while minimizing background autofluorescence. 5-Carboxynaphthofluorescein (5-CNF) is the superior candidate over standard fluorescein derivatives for this application due to its elevated pKa (~7.6) and red-shifted emission (>660 nm).[1][2]

However, the primary failure mode of 5-CNF sensors is signal drift caused by dye leaching . Small molecular weight fluorophores physically entrapped in sol-gels elute over time. This guide details two robust protocols to solve this:

  • Direct Covalent Coupling to amine-functionalized surfaces (for optical fibers/planar waveguides).

  • BSA-Scaffolded Entrapment in Sol-Gel matrices (for high-durability coatings).

Physicochemical Profile: 5-Carboxynaphthofluorescein[1][3]

Understanding the spectral shift of 5-CNF is critical for designing the readout system. Unlike standard fluorescein, 5-CNF allows for ratiometric excitation , which cancels out errors from dye concentration or light source fluctuations.

Table 1: Spectral & Chemical Properties
PropertyValue / CharacteristicNotes
Molecular Weight 476.43 g/mol Small molecule; high leaching risk if not bound.
pKa ~7.6Ideal sensitivity range: pH 6.5 – 8.5.
Excitation (Acidic)

nm
Protonated form (low fluorescence).
Excitation (Basic)

nm
Deprotonated form (high fluorescence).
Emission

nm
Deep Red/NIR.[2] Minimizes hemoglobin interference.
Reactive Group 5-Carboxyl (-COOH)Requires activation (EDC/NHS) for amine binding.
Solubility DMSO, DMF, aqueous buffer > pH 8Dissolve in organic solvent first.

Strategic Immobilization Logic

To prevent leaching, we utilize the carboxyl group on the 5-CNF naphthyl ring. We avoid simple physical entrapment. The following diagram illustrates the decision logic for selecting the correct protocol based on your substrate.

ImmobilizationLogic Start Select Substrate Type GlassFiber Optical Fiber / Glass Slide Start->GlassFiber Polymer Polymer / Hydrogel Matrix Start->Polymer Silanization Step 1: Silanization (APTES) Create -NH2 Surface GlassFiber->Silanization Scaffold Strategy: Protein Scaffold Conjugate 5-CNF to BSA first Polymer->Scaffold Activation Step 2: Dye Activation (EDC/NHS) Create NHS-Ester Silanization->Activation Coupling Step 3: Amide Bonding Stable Covalent Link Activation->Coupling Result1 High Sensitivity Surface Sensor Coupling->Result1 Entrapment Sol-Gel Entrapment Large BSA-Dye cannot leach Scaffold->Entrapment Result2 High Durability Volumetric Sensor Entrapment->Result2

Figure 1: Decision tree for selecting the immobilization strategy based on sensor substrate.

Protocol A: Direct Covalent Coupling (Planar/Fiber)[1]

Application: Best for evanescent wave sensors (optical fibers) or surface plasmon resonance (SPR) chips. Mechanism: Amide bond formation between 5-CNF carboxyls and surface amines.

Materials
  • Substrate: Glass slide or stripped optical fiber (cladding removed).

  • Silane: (3-Aminopropyl)triethoxysilane (APTES).

  • Dye: 5-Carboxynaphthofluorescein (5-CNF).

  • Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).[3][4][5]

  • Buffers: MES Buffer (100 mM, pH 5.5), Phosphate Buffer (PBS, 100 mM, pH 7.4).

Step-by-Step Methodology
  • Surface Activation (Silanization)

    • Clean substrate with Piranha solution (3:1

      
      ) for 30 min. Caution: Highly Corrosive.
      
    • Rinse thoroughly with DI water and dry under

      
      .
      
    • Immerse in 2% (v/v) APTES in anhydrous ethanol for 2 hours at room temperature.

    • Wash with ethanol to remove unbound silane. Cure at 110°C for 1 hour.

    • Result: Surface is now covered in primary amines (

      
      ).
      
  • Dye Activation (The "Zero-Length" Crosslink)

    • Dissolve 1 mg 5-CNF in 100

      
      L dry DMSO.
      
    • Dilute into 1 mL MES Buffer (pH 5.5) .

    • Critical Note: Do not use PBS here; phosphate competes with EDC.

    • Add EDC (final conc. 5 mM) and NHS (final conc. 10 mM).

    • Incubate for 15 minutes at room temperature.

    • Result: 5-CNF carboxyl group is converted to a semi-stable amine-reactive NHS-ester.

  • Conjugation

    • Immediately immerse the APTES-modified substrate into the activated dye solution.

    • Adjust pH to 7.2–7.5 using dilute NaOH or bicarbonate buffer.

    • Why? Amine coupling requires the surface amines to be deprotonated (neutral), which occurs > pH 7.

    • Incubate for 2 hours in the dark.

  • Passivation & Washing

    • Add Ethanolamine (100 mM) for 30 min to quench unreacted NHS esters (prevents non-specific binding later).

    • Wash 1: PBS + 0.1% Tween-20 (removes hydrophobic physisorbed dye).

    • Wash 2: Ethanol (removes remaining non-covalently bound dye).

    • Wash 3: PBS (equilibration).

Protocol B: BSA-Scaffolded Sol-Gel Entrapment[1]

Application: Best for coating inside microfluidic channels, well plates, or fiber tips where a thicker sensing layer is needed. Mechanism: 5-CNF is too small and will leach out of standard silica pores. We first conjugate 5-CNF to Bovine Serum Albumin (BSA, ~66 kDa). The bulky protein is then trapped in the silica matrix.

Materials
  • Precursors: TEOS (Tetraethyl orthosilicate), MTMS (Methyltrimethoxysilane).

  • Protein: BSA (Bovine Serum Albumin).[3][6][7]

  • Dye: 5-CNF (NHS-ester activated as per Protocol A).

Step-by-Step Methodology
  • Synthesis of 5-CNF-BSA Conjugate

    • Dissolve BSA (10 mg/mL) in Carbonate Buffer (pH 9.0).

    • Add activated 5-CNF-NHS ester (from Protocol A, Step 2) dropwise to the BSA solution.

    • Molar ratio: Aim for 10:1 (Dye:BSA) to ensure high signal without quenching.

    • Incubate 4 hours at 4°C.

    • Purification: Dialysis against PBS (10 kDa cutoff) for 24 hours to remove free dye. This step is mandatory.

  • Sol-Gel Preparation

    • Mix TEOS (2 mL), MTMS (1 mL), Ethanol (4 mL), and 0.1 M HCl (1 mL).

    • Sonicate for 30 minutes to hydrolyze silanes.

    • Neutralize sol to pH 7.0 using phosphate buffer. Acidic pH will denature BSA.

  • Entrapment & Curing

    • Mix Purified 5-CNF-BSA solution (1:1 v/v) with the neutralized Sol.

    • Dip-coat or spot the mixture onto the target surface.

    • Aging: Allow to cure in a humidity chamber (>80% RH) at 4°C for 48 hours.

    • Why humidity? Prevents cracking of the gel during shrinkage.

Validation & Quality Control

Every sensor batch must undergo the following validation workflow to ensure data integrity.

Validation Batch Sensor Batch LeachTest 1. Leaching Test Soak 24h in pH 9 Buffer Batch->LeachTest Supernatant Measure Supernatant Fluorescence LeachTest->Supernatant PassLeach Signal < Background? Supernatant->PassLeach PassLeach->Batch No (Discard) ResponseTest 2. Response Time (t90) Cycle pH 7 -> 8 PassLeach->ResponseTest Yes Hysteresis 3. Hysteresis Check pH 6->9 vs pH 9->6 ResponseTest->Hysteresis

Figure 2: Mandatory validation workflow for 5-CNF sensors.

Key QC Parameters:
  • Leaching Threshold: Soaking the sensor in pH 9.0 buffer (where 5-CNF is most soluble) for 24 hours should yield zero detectable fluorescence in the supernatant.

  • Hysteresis: The calibration curve generated from Acid

    
    Base must overlap with Base
    
    
    
    Acid within 3%. Significant deviation indicates dye aggregation or matrix swelling issues.
  • Ratiometric Calibration:

    • Measure Emission at 670 nm while exciting at 598 nm (

      
      ).
      
    • Measure Emission at 670 nm while exciting at 512 nm (

      
      ).
      
    • Plot Ratio (

      
      ) vs. pH. This linearizes the response and removes drift.
      

References

  • Abcam. 5(6)-Carboxynaphthofluorescein (CAS 128724-35-6) Product Sheet.[1]Link

  • Bidmanova, S. et al. (2012).[7] "Conjugation of 5(6)-carboxyfluorescein and 5(6)-carboxynaphthofluorescein with bovine serum albumin and their immobilization for optical pH sensing." Sensors and Actuators B: Chemical, 161(1), 93-99. Link

  • Thermo Fisher Scientific. Amine-Reactive Probes (EDC/NHS Chemistry). Molecular Probes Handbook. Link

  • BenchChem. Application Notes and Protocols for Enzyme Immobilization Using EDC/NHS Chemistry.Link

  • PubChem. 5-Carboxynaphthofluorescein Compound Summary. National Library of Medicine. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Carboxynaphthofluorescein (5-CNF) Optimization

Ticket ID: #CNF-OPT-2026 Subject: Advanced Loading Protocols, Ratiometric Setup, and Troubleshooting for 5-CNF Status: Resolved Assigned Specialist: Senior Application Scientist Executive Summary 5-Carboxynaphthofluoresc...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CNF-OPT-2026 Subject: Advanced Loading Protocols, Ratiometric Setup, and Troubleshooting for 5-CNF Status: Resolved Assigned Specialist: Senior Application Scientist

Executive Summary

5-Carboxynaphthofluorescein (5-CNF) is a specialized, long-wavelength fluorescent pH indicator with a pKa of ~7.6. Unlike BCECF (pKa ~7.0) or Carboxyfluorescein (pKa ~6.4), 5-CNF is uniquely optimized for cytosolic and organelle measurements in near-neutral to slightly alkaline environments (pH 7.0–8.0) .

This guide addresses the technical challenges of loading the acetoxymethyl (AM) ester form, preventing dye leakage, and establishing a robust ratiometric calibration curve.

Module 1: Reagent Preparation & Solubilization

The Foundation: Poor solubility leads to precipitation and "spotty" cellular labeling.

Q: My stock solution is cloudy or precipitating upon dilution. How do I fix this?

Technical Insight: 5-CNF-AM is highly hydrophobic. When added directly to an aqueous buffer, it aggregates into micelles that cannot penetrate the cell membrane efficiently.

Protocol:

  • Anhydrous Stock: Dissolve 5-CNF-AM in anhydrous DMSO to a concentration of 1–5 mM.

    • Critical: Store desiccated at -20°C. Moisture hydrolyzes the AM ester, rendering it cell-impermeant.

  • Dispersion Agent: Use Pluronic® F-127 .[1]

    • Mix equal volumes of your DMSO stock and 20% (w/v) Pluronic F-127 (in DMSO) before adding to the loading buffer.

    • Why? Pluronic coats the hydrophobic dye molecules, preventing aggregation and facilitating membrane transit.

Table 1: Optimized Loading Buffer Composition

Component Concentration Function
5-CNF-AM 1–10 µM pH Sensor (start with 5 µM).
Pluronic F-127 0.02% – 0.04% Dispersing agent to prevent precipitation.
Probenecid 1.0 – 2.5 mM Critical: Inhibits organic anion transporters (prevent leakage).

| Buffer Base | HBSS or Krebs | Serum-free, physiological saline (pH 7.4). |

Module 2: Loading Protocols & Optimization

The Process: Balancing loading efficiency with cytotoxicity.

Q: How do I load cells without causing dye sequestration in mitochondria or lysosomes?

Technical Insight: Compartmentalization occurs because esterases exist in organelles as well as the cytosol. Furthermore, at 37°C, endocytosis is active, driving the dye into lysosomes.

Workflow Diagram: The Loading Mechanism The following diagram illustrates the critical path of dye entry and the "Trap-and-Retain" mechanism.

LoadingMechanism Extracellular Extracellular Space (5-CNF-AM Hydrophobic) Membrane Plasma Membrane (Passive Diffusion) Extracellular->Membrane Pluronic Assisted Cytosol Cytosol (Esterase Activity) Membrane->Cytosol Trapped Trapped Dye (5-CNF Charged/Polar) Cytosol->Trapped Hydrolysis (Cleavage of AM groups) Leakage Leakage via Anion Transporters Trapped->Leakage Active Transport (If Probenecid absent) Probenecid Probenecid (Inhibitor) Probenecid->Leakage Blocks

Caption: Figure 1.[2] The kinetic pathway of AM ester loading. Probenecid is essential to block the active efflux of the charged, hydrolyzed dye.

Step-by-Step Protocol:

  • Wash: Rinse cells 2x with serum-free HBSS to remove serum esterases (which degrade the dye outside the cell).

  • Load: Incubate cells with the Optimized Loading Buffer (Table 1).

    • Optimization: Incubate at Room Temperature (20–25°C) for 30–60 minutes rather than 37°C. This reduces endocytosis and compartmentalization.

  • Wash (Critical): Remove loading buffer and wash 2x with HBSS containing Probenecid.

  • Recovery: Incubate in fresh buffer (with Probenecid) for 15–20 minutes at RT.

    • Why? This allows residual intracellular esterases to fully hydrolyze any remaining AM esters, stabilizing the fluorescence signal.

Module 3: Troubleshooting Common Artifacts

The Fix: Diagnosing signal issues.

Q: My signal is fading rapidly (Bleaching vs. Leakage). How do I distinguish them?
  • Leakage: The background fluorescence (outside cells) increases over time, and cellular contrast drops.

    • Fix: Increase Probenecid concentration (up to 2.5 mM) or try Sulfinpyrazone (0.1–0.2 mM).

  • Bleaching: The entire field of view darkens; no increase in background.

    • Fix: Reduce excitation intensity (ND filters) or sampling frequency. 5-CNF is moderately photostable but sensitive to high-intensity laser lines.

Q: I see "spotty" fluorescence instead of a uniform cytosolic glow.
  • Cause: The dye has sequestered into lysosomes or mitochondria.

  • Fix:

    • Lower loading temperature to 20°C.

    • Reduce loading time (try 20-30 mins).

    • Verify cell health (stressed cells have altered esterase distribution).

Module 4: Data Acquisition & Calibration

The Output: Converting fluorescence units to pH.

Q: What are the correct filter settings for ratiometric analysis?

5-CNF exhibits a pH-dependent spectral shift.

  • Acidic/Neutral Form: Excitation ~512 nm | Emission ~567 nm.[3]

  • Basic Form: Excitation ~598 nm | Emission ~668 nm.[3]

Ratiometric Strategy: Ideally, perform an Excitation Ratio scan if your microscope permits (Excitation at 512 nm and 598 nm; Emission collected at >620 nm). Alternatively, use Dual Emission (Ex 530 nm; Em 570 nm vs Em 670 nm).

  • Note: The ratio of (Intensity @ Basic Wavelength) / (Intensity @ Acidic Wavelength) increases with pH.

Q: How do I calibrate the signal? (The Nigericin Clamp)

You must generate an in situ calibration curve. You cannot use a standard curve from a spectrofluorometer because intracellular viscosity affects quantum yield.

Calibration Workflow Diagram

Calibration Step1 Prepare High K+ Buffers (pH 6.5, 7.0, 7.5, 8.0, 8.5) Step2 Add Nigericin (10 µM) (H+/K+ Ionophore) Step1->Step2 Step3 Equilibration (5-10 mins) Step2->Step3 Pore Formation Step4 Measure Fluorescence Ratio (R = I_basic / I_acidic) Step3->Step4 [H+]in = [H+]out Step5 Plot Sigmoidal Curve (Hill Equation) Step4->Step5

Caption: Figure 2. The Nigericin-High K+ clamp method equilibrates intracellular and extracellular pH.

Calibration Buffer Standards (High K+): To clamp pH effectively, [K+]_out must equal [K+]_in to abolish the membrane potential contribution to proton transport.

  • KCl: 135 mM

  • NaCl: 10 mM

  • MgCl2: 1 mM

  • CaCl2: 1 mM

  • Buffer: 20 mM (MES for pH < 6.5, HEPES for 6.8–7.8, Tris for > 8.0)

  • Nigericin: 10 µM final concentration.[2][4]

References
  • Thermo Fisher Scientific. Calcein AM User Guide (Applicable for AM Ester Loading Principles). Retrieved from

  • AAT Bioquest. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM (Analogous Protocol). Retrieved from

  • Abcam. 5(6)-Carboxynaphthofluorescein (CAS 128724-35-6) Product Datasheet.[3] Retrieved from

  • Thomas, J. A., et al. "Intracellular pH measurements in Ehrlich ascites tumor cells utilizing spectroscopic probes generated in situ." Biochemistry 18.11 (1979): 2210-2218. (Foundational text on AM ester loading and leakage).

  • Boyarsky, G., et al. "Inadequacy of high K+/nigericin for calibrating BCECF." American Journal of Physiology-Cell Physiology 271.4 (1996): C1131-C1145. (Critical analysis of the calibration errors). Retrieved from

Sources

Optimization

Spectral overlap issues with 5-Carboxynaphthofluorescein in multicolor imaging

[1][2][3][4] Executive Summary: The "Chameleon" Probe 5-Carboxynaphthofluorescein (5-CNF) is frequently misused in multicolor panels because it is often treated as a static "red" dye.[1][2] In reality, 5-CNF is a pH-depe...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary: The "Chameleon" Probe

5-Carboxynaphthofluorescein (5-CNF) is frequently misused in multicolor panels because it is often treated as a static "red" dye.[1][2] In reality, 5-CNF is a pH-dependent spectral shifter .[1][2] Its fluorescence properties change drastically based on the local environment (pKa ~7.6), creating a unique set of spectral overlap challenges that differ between acidic (lysosomal/endosomal) and basic (mitochondrial/cytosolic) compartments.[1][2]

This guide provides the diagnostic logic and acquisition protocols required to isolate 5-CNF signals from common fluorophores like GFP, RFP, and Cy5.[1]

Spectral Characterization & Conflict Map[2][4]

Before troubleshooting, you must understand which form of the molecule is contaminating your channels.[2]

ParameterAcidic Form (pH < 7.0)Basic Form (pH > 7.6)
Primary Location Lysosomes, EndosomesCytosol, Mitochondria
Excitation Max ~512 nm~598 nm
Emission Max ~567 nm (Orange/Red)~668 nm (Far-Red)
Major Conflict RFP / TRITC / Cy3 Cy5 / Alexa Fluor 647
Minor Conflict YFP (Emission tail overlap)Alexa Fluor 594 (Excitation overlap)
Visualization: The Spectral Conflict Logic

The following diagram illustrates how the pH environment determines which channel 5-CNF will contaminate.

SpectralConflict Environment Local pH Environment Acidic Acidic (pH < 7) (Lysosomes) Environment->Acidic Basic Basic (pH > 7.6) (Mito/Cytosol) Environment->Basic CNF_Acid 5-CNF (Protonated) Em: ~567 nm Acidic->CNF_Acid Dominant Species CNF_Base 5-CNF (Deprotonated) Em: ~668 nm Basic->CNF_Base Dominant Species Channel_RFP RFP/TRITC Channel (570-620 nm) CNF_Acid->Channel_RFP SEVERE BLEED-THROUGH Channel_Cy5 Cy5 Channel (650-700 nm) CNF_Base->Channel_Cy5 SEVERE BLEED-THROUGH

Figure 1: Logic flow demonstrating how the local pH of the target organelle dictates which imaging channel suffers from spectral bleed-through.[1][2]

Diagnostic Troubleshooting (FAQs)

Q1: "I see 'ghost' structures in my RFP/TRITC channel, but I didn't stain for RFP."

Diagnosis: You are likely imaging an acidic compartment (e.g., lysosomes) where 5-CNF is protonated.[1][2] Mechanism: At pH < 7, 5-CNF excites at 512 nm and emits at 567 nm.[1][2] This emission peak sits directly inside the standard bandpass filter for TRITC/RFP.[2] The Fix:

  • Avoid RFP: If measuring acidic pH, do not use RFP/TRITC as a co-stain.[1][2] Use a far-red dye (like Cy5) only if you are certain the 5-CNF will remain acidic (and thus orange).[1][2]

  • Narrow Excitation: If you must use RFP, ensure your RFP excitation is strictly at 561 nm. The acidic form of 5-CNF excites at 512 nm.[1][2] If you use a broad "green" excitation (e.g., mercury arc lamp 510-560 nm), you will excite both.[1][2]

Q2: "My Cy5 signal looks washed out or non-specific when using 5-CNF."

Diagnosis: You are imaging a neutral/basic compartment (cytosol/mitochondria).[1][2] Mechanism: At pH > 7.6, 5-CNF shifts to its basic form (Em ~668 nm).[1][2] This is nearly identical to Cy5 (Em ~670 nm).[1][2] The Fix:

  • The "Forbidden" Combination: Do not pair 5-CNF with Cy5/Alexa 647 in neutral/basic environments. They are spectrally indistinguishable.[1][2]

  • Alternative: Replace Cy5 with a Stokes-shift dye (e.g., Pacific Blue or a MegaStokes dye) or move to the Near-IR (Alexa Fluor 750) if your hardware supports it.[1][2]

Q3: "Can I use GFP with 5-CNF?"

Answer: Yes, but with strict filter requirements. Risk: The acidic form of 5-CNF excites at 512 nm.[1][2] Standard GFP excitation is 488 nm.[1][2]

  • 488 nm Laser: Safe.[1][2] It excites GFP efficiently but is suboptimal for 5-CNF (Acid), minimizing crosstalk.[1][2]

  • Widefield (FITC Filter): Risky.[1][2] A wide excitation filter (460-500 nm) is safe, but if the filter extends to 510-520 nm, you will cross-excite 5-CNF.[1][2]

  • Emission: Ensure the GFP emission filter cuts off sharply at 550 nm to avoid picking up the orange tail of acidic 5-CNF.

Experimental Protocols

Protocol A: Sequential Acquisition (Mandatory for Confocal)

Rationale: 5-CNF has a broad excitation profile.[1][2] Simultaneous scanning will cause massive cross-excitation.[1][2]

  • Track 1 (Blue/Green):

    • Laser: 405 nm (DAPI) + 488 nm (GFP).[1][2]

    • Detection: 415-470 nm (DAPI) + 500-550 nm (GFP).[1][2]

    • Note: 5-CNF is minimally excited here.[1][2]

  • Track 2 (5-CNF):

    • Laser: 561 nm (if targeting Basic form) or 514 nm (if targeting Acidic form).[1][2]

    • Detection:

      • If Acidic target: 560-600 nm.[1][2]

      • If Basic target: 650-700 nm.

  • Track 3 (Far Red - Only if 5-CNF is Acidic):

    • Laser: 633/640 nm.[1][2]

    • Detection: 660-750 nm.[1][2]

Protocol B: Linear Unmixing (For Ratiometric Analysis)

Rationale: To measure pH quantitatively, you must separate the acidic and basic populations of the dye, which coexist in the cell.[1]

Prerequisites: Spectral detector (e.g., Zeiss Quasar, Leica SP8/Stellaris, Nikon Spectral).[1][2]

  • Reference Controls (The "Single Stain" Rule):

    • Sample 1: Unstained cells (Autofluorescence).

    • Sample 2: 5-CNF in pH 5.0 Buffer (Force Acidic/Orange state).

    • Sample 3: 5-CNF in pH 9.0 Buffer (Force Basic/Far-Red state).

  • Acquisition:

    • Excite with 514 nm (excites acidic form) and 594 nm (excites basic form).[1][2]

    • Collect "Lambda Stack" (emission scan) from 530 nm to 750 nm in 10 nm steps.

  • Unmixing Algorithm:

    • Input the spectra from Sample 2 and Sample 3 as reference fingerprints.[2]

    • Apply linear unmixing to the experimental image.[2][3][4][5][6]

    • Result: Two separate channels—Channel 1 (Acidic population) and Channel 2 (Basic population).[1][2]

    • Calculation: Ratio = Channel 2 / Channel 1.[1][2]

Optimized Workflow Diagram

Workflow Start Start: Multicolor Panel Design Check_pH Step 1: Define Target pH (Acidic vs Basic) Start->Check_pH Branch_Acid Target: Acidic (Lysosome) Check_pH->Branch_Acid Branch_Base Target: Basic (Mito/Cyto) Check_pH->Branch_Base Conflict_Check_1 Conflict Check: Is RFP/TRITC used? Branch_Acid->Conflict_Check_1 Conflict_Check_2 Conflict Check: Is Cy5 used? Branch_Base->Conflict_Check_2 Action_Drop_RFP Action: REMOVE RFP Use DAPI + GFP + 5-CNF + Cy5 Conflict_Check_1->Action_Drop_RFP Yes Safe_Panel Proceed to Sequential Scan Conflict_Check_1->Safe_Panel No Action_Drop_Cy5 Action: REMOVE Cy5 Use DAPI + GFP + RFP + 5-CNF Conflict_Check_2->Action_Drop_Cy5 Yes Conflict_Check_2->Safe_Panel No

Figure 2: Decision tree for designing a multicolor panel including 5-CNF. Following this logic prevents the most common spectral overlap errors.

References

  • Sigma-Aldrich. 5(6)-Carboxynaphthofluorescein Technical Datasheet.[1][2] (Provides pKa and basic spectral properties).

  • Thermo Fisher Scientific. Fluorescence SpectraViewer.[1][2] (Essential for plotting 5-CNF against standard dyes like GFP/RFP).[1][2]

  • Han, J., & Burgess, K. (2010). Fluorescent indicators for intracellular pH.[1][2] Chemical Reviews, 110(5), 2709-2728.[1][2] (Authoritative review on the mechanism of fluorescein/naphthofluorescein derivatives).

  • Zimmermann, T. (2005). Spectral imaging and linear unmixing in light microscopy.[1][2] Advances in Biochemical Engineering/Biotechnology, 95, 245-265.[1][2] (Methodology for unmixing overlapping signals).[1][2][7]

Sources

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Retrosynthesis Analysis

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Method

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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